molecular formula C10H7ClN4O B124123 N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide CAS No. 349125-10-6

N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide

Cat. No. B124123
M. Wt: 234.64 g/mol
InChI Key: BRIYLVGOFCOWPY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(5-Chloropyridin-2-yl)pyrazine-2-carboxamide” includes a pyrrole ring and a pyrazine ring . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .


Chemical Reactions Analysis

Compounds structurally related to “N-(5-Chloropyridin-2-yl)pyrazine-2-carboxamide” have been synthesized and evaluated for their antimicrobial and antifungal activities. The reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride was used to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide .


Physical And Chemical Properties Analysis

“N-(5-Chloropyridin-2-yl)pyrazine-2-carboxamide” is a white or off-white crystalline solid with a melting point of 197-198°C and a boiling point of 293-295°C. It is soluble in water, ethanol, and other polar solvents.

Scientific Research Applications

Heterocyclic N-oxide Derivatives in Synthesis and Drug Development

The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyrazine derivatives, are widely recognized for their versatility as synthetic intermediates and their significance in biology. These compounds play crucial roles in organic synthesis, catalysis, and drug development, displaying functionalities in metal complexes formation, catalysts design, and medicinal applications. Their applications span across various domains, including anticancer, antibacterial, and anti-inflammatory activities. This diversity highlights the potential of N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide in similar applications, contributing to advancements in chemistry and medicine (Dongli Li et al., 2019).

Pyrazine Derivatives in Antitubercular Activity

Pyrazine derivatives have been evaluated for their antitubercular activity, showcasing effectiveness against various strains of Mycobacterium tuberculosis. Modifications of the pyrazine structure have led to compounds with significant activity against both drug-sensitive and drug-resistant strains, underscoring the therapeutic potential of pyrazine derivatives in treating tuberculosis. This illustrates the specific relevance of N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide in developing new antitubercular agents (M. Asif, 2014).

Pyrazine Heterocycles in Medicinal Chemistry

Pyrazine heterocycles, including N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide, have a significant place in medicinal chemistry due to their wide range of biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral effects, among others. The pyrazole moiety, in particular, is a pharmacophore in many biologically active compounds, emphasizing the medicinal importance of pyrazine derivatives in drug discovery and therapeutic applications (A. M. Dar & Shamsuzzaman, 2015).

Pyrazine and Phenazine Derivatives in Drug Discovery

The exploration of pyrazine and phenazine derivatives in drug discovery has revealed their potential in treating various diseases. These compounds have shown a range of biological activities that are relevant to therapeutic applications. This review highlights the therapeutic value of pyrazine and phenazine agents, including several clinically used drugs, and discusses the innovative approaches in total synthesis, synthetic methodologies, drug discovery efforts, and medicinal chemistry programs that have utilized these heterocycles (R. Huigens et al., 2022).

Future Directions

The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4O/c11-7-1-2-9(14-5-7)15-10(16)8-6-12-3-4-13-8/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIYLVGOFCOWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide

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